Platelet-activating factor C-18-d4 is synthesized from natural sources or can be produced through chemical synthesis. It is classified under phospholipids, specifically as an ether-linked phospholipid, which distinguishes it from other lipid classes. The compound is primarily utilized in research settings to study lipid metabolism and signaling pathways.
The synthesis of platelet-activating factor C-18-d4 typically involves the following steps:
The detailed synthesis methods can vary based on the specific laboratory protocols and available reagents, but they generally follow established organic chemistry techniques to ensure high yield and purity.
The molecular structure of platelet-activating factor C-18-d4 consists of a glycerol backbone with two fatty acid chains (C-18) and a phosphate group. The incorporation of four deuterium atoms enhances its mass for analytical purposes.
Key structural data includes:
Platelet-activating factor C-18-d4 participates in various biochemical reactions, particularly those involving cell signaling and inflammatory responses. Key reactions include:
These reactions are crucial for understanding how platelet-activating factor C-18-d4 functions within biological systems.
The mechanism of action of platelet-activating factor C-18-d4 involves its binding to specific receptors on target cells, primarily platelets and immune cells. Upon binding, it activates intracellular signaling cascades that lead to:
This multifaceted action underscores its role as a critical mediator in various physiological and pathological processes.
Platelet-activating factor C-18-d4 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings.
Platelet-activating factor C-18-d4 is primarily used in scientific research for:
The development of deuterated platelet-activating factor (PAF) analogs emerged from the need for precise quantification of this potent lipid mediator in complex biological matrices. Following the identification of native PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) in 1979 by Demopoulos et al. [8], researchers recognized challenges in its analytical detection due to low physiological concentrations and structural instability. Early methodologies relied on gas chromatography-mass spectrometry (GC-MS) with derivatization techniques [5], which suffered from inadequate sensitivity and specificity. The strategic incorporation of deuterium atoms at the sn-2 position (e.g., tetradeuterated acetyl group) in PAF C-18-d4 (1-O-octadecyl-2-acetyl-d₃-sn-glycero-3-phosphocholine) created a chemically identical but mass-distinct internal standard. This innovation enabled robust correction for extraction losses and ionization suppression in mass spectrometry, revolutionizing PAF analytics in the late 1980s [2] [5].
Table 1: Evolution of PAF Analytical Methods
Era | Method | Limitations | Role of PAF C-18-d4 |
---|---|---|---|
Pre-1980s | Bioassays | Low specificity, semi-quantitative | Not applicable |
1980s | GC-MS with derivatization | Complex sample prep, low recovery | Co-elution correction |
1990s-present | LC-MS/MS with IS | Matrix effects, batch variability | Quantification via isotopic dilution |
PAF C-18-d4 serves as a cornerstone in targeted lipidomics workflows due to its structural congruence with endogenous PAF species. In large-scale cohort studies (e.g., Tsuruoka Metabolomics Cohort, n >10,000 samples), it enables:
The validation parameters for PAF C-18-d4-assisted assays adhere to FDA bioanalytical guidelines, demonstrating:
Table 2: Performance Metrics of PAF C-18-d4 in Lipidomics
Parameter | Without PAF C-18-d4 | With PAF C-18-d4 | Improvement |
---|---|---|---|
Intra-batch CV (%) | 44.3 | 25.7 | 42.0% reduction |
Inter-batch CV (%) | 20.8 | 17.8 | 14.7% reduction |
Detection limit (pmol) | 5.0 | 0.5 | 10-fold increase |
PAF C-18-d4 has been instrumental in elucidating pathological roles of native PAF in inflammatory cascades:
These findings underscore PAF C-18-d4’s role in decoding immune-lipid networks, offering therapeutic insights for inflammatory diseases.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4